molecular formula C18H29NO B5049422 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine

1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine

Cat. No.: B5049422
M. Wt: 275.4 g/mol
InChI Key: UCZFXCGWMYFFDO-UHFFFAOYSA-N
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Description

1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring attached to a propyl chain, which is further connected to a phenoxy group substituted with tert-butyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine typically involves the following steps:

    Preparation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 4-tert-butyl-2-methylphenol with an appropriate alkylating agent under basic conditions.

    Formation of the Propyl Chain: The phenoxy intermediate is then reacted with 1-bromopropane in the presence of a base to form the propyl chain.

    Cyclization to Pyrrolidine: The final step involves the cyclization of the propyl chain with pyrrolidine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine or phenoxy derivatives.

Scientific Research Applications

1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(4-tert-butylphenoxy)propyl]pyrrolidine: Similar structure but lacks the methyl group on the phenoxy ring.

    1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine: Similar structure with different substitution pattern on the phenoxy ring.

Uniqueness

1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both tert-butyl and methyl groups on the phenoxy ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-15-14-16(18(2,3)4)8-9-17(15)20-13-7-12-19-10-5-6-11-19/h8-9,14H,5-7,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZFXCGWMYFFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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